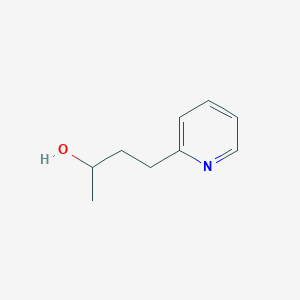
4-(pyridin-2-yl)butan-2-ol
描述
4-(pyridin-2-yl)butan-2-ol is an organic compound that features a pyridine ring attached to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-2-yl)butan-2-ol typically involves the reaction of 2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-(pyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 4-(2-Pyridinyl)-2-butanone.
Reduction: 4-(2-Piperidinyl)-2-butanol.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(pyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of 4-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-(2,2,2-Trifluoroethoxy)-2-pyridinyl derivatives: These compounds share a similar pyridine structure but with different substituents, leading to varied chemical and biological properties.
Pyridinium salts: These compounds also contain a pyridine ring and are known for their diverse reactivity and applications in materials science and pharmaceuticals.
Uniqueness: 4-(pyridin-2-yl)butan-2-ol is unique due to its specific combination of a pyridine ring and a butanol chain, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
生物活性
4-(Pyridin-2-yl)butan-2-ol, a compound featuring a pyridine ring and a butanol moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
The compound's structure allows it to engage in diverse interactions with biological targets, which is crucial for its pharmacological potential.
This compound interacts with various molecular targets, including enzymes and receptors. The mechanisms of action include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, showcasing potential anti-inflammatory properties.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example:
- Antifungal Activity : In studies evaluating similar pyridine derivatives, compounds with structural similarities showed promising antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with EC values ranging from 6.45 to 15.89 μg/mL . This suggests that this compound could have comparable effects.
Anti-inflammatory Effects
The compound's ability to inhibit enzymes related to inflammatory responses has been noted in various studies. Its unique structure allows it to interact effectively with targets involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Synthesis and Evaluation of Biological Activity :
- A study synthesized several pyridine derivatives, including this compound, and evaluated their biological activities. The results indicated significant inhibition of fungal growth compared to standard antifungal agents .
- Another research highlighted the compound’s potential as a pharmaceutical intermediate for neurological conditions due to its structural characteristics that mimic biologically relevant molecules.
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Comparison
属性
IUPAC Name |
4-pyridin-2-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAFUITGQKRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














